molecular formula C7H6O3 B2476551 3-(3-Oxocyclobutyl)prop-2-ynoic acid CAS No. 2090692-68-3

3-(3-Oxocyclobutyl)prop-2-ynoic acid

Cat. No. B2476551
CAS RN: 2090692-68-3
M. Wt: 138.122
InChI Key: VVXMBZNBAMJCSY-UHFFFAOYSA-N
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Description

3-(3-Oxocyclobutyl)prop-2-ynoic acid, also known as OPCB, is a cyclic enol ether that has gained attention in the scientific community due to its unique chemical properties and potential applications. OPCB is a versatile compound that can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Identification in Irradiated Foods

3-(3-Oxocyclobutyl)prop-2-ynoic acid and its derivatives have applications in the identification of irradiated foods. For instance, 11-(2′-Oxocyclobutyl)undecanoic acid, a chemically synthesized derivative, was used to create polyclonal antibodies for detecting 2-substituted cyclobutanones in irradiated chicken meat. This demonstrates the compound's significance in food safety and quality control (Hamilton et al., 1996).

Role in Synthesizing Metabotropic Glutamate Receptor Agonists

N-Boc-protected 1-(3-oxocyclobutyl) urea, derived from 1-(3-Oxocyclobutyl) carboxylic acid, is a key intermediate in preparing agonists for metabotropic glutamate receptor 5. This highlights the acid's relevance in synthesizing compounds with potential neurological applications (Sun et al., 2014).

Gas-Phase Functionalization in Metal-Oxide Nanomaterials

The acid has been utilized in gas-phase covalent functionalization of metal-oxide nanomaterials (MONMs). This novel approach, involving exposure of MONMs to prop-2-ynoic acid, avoids issues like agglomeration and multilayer growth, which are common in liquid-phase reactions. This application is crucial in nanotechnology and materials science (He et al., 2019).

Pyrolysis and Electron Impact Studies

Studies on the Curie point pyrolysis and electron impact-induced decarboxylation of but-3-ynoic acid, a related compound, have provided insights into the thermodynamics and reaction mechanisms of these processes. This research is significant for understanding the thermal behavior of similar organic compounds (Dallinga et al., 1983).

properties

IUPAC Name

3-(3-oxocyclobutyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMBZNBAMJCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Oxocyclobutyl)prop-2-ynoic acid

CAS RN

2090692-68-3
Record name 3-(3-oxocyclobutyl)prop-2-ynoic acid
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